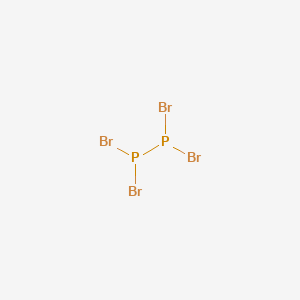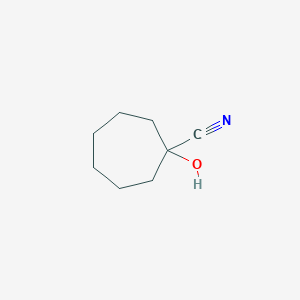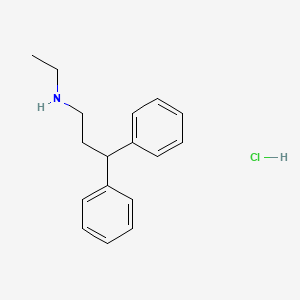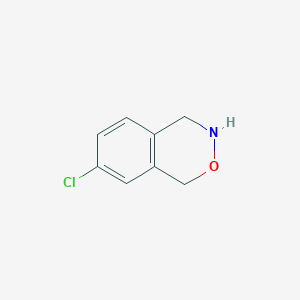![molecular formula C13H14O4 B14708560 dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate CAS No. 18867-39-5](/img/structure/B14708560.png)
dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate is an organic compound with a unique spiro structure. This compound is characterized by its spirocyclic framework, which consists of a bicyclic system where two rings are connected through a single carbon atom. The presence of dimethyl ester groups and a triene system adds to its chemical complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic system. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
Dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The triene system can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the triene system to a saturated hydrocarbon.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Amines, alcohols
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Amides, esters
科学的研究の応用
Dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The triene system can participate in electron transfer reactions, influencing cellular pathways and biochemical processes.
類似化合物との比較
Similar Compounds
- Dimethyl 2,6-naphthalenedicarboxylate
- Dimethyl 2,6-pyridinedicarboxylate
- 2,4,6-Octatriene, 2,6-dimethyl-
Uniqueness
Dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. Unlike linear or planar compounds, the spiro system provides rigidity and specific spatial orientation, making it valuable in applications requiring precise molecular geometry.
特性
CAS番号 |
18867-39-5 |
|---|---|
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC名 |
dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate |
InChI |
InChI=1S/C13H14O4/c1-16-11(14)9-10(12(15)17-2)13(9)7-5-3-4-6-8-13/h3-10H,1-2H3/t9-,10-/m1/s1 |
InChIキー |
IZTPIQUSURJZRY-NXEZZACHSA-N |
異性体SMILES |
COC(=O)[C@H]1[C@@H](C12C=CC=CC=C2)C(=O)OC |
正規SMILES |
COC(=O)C1C(C12C=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)

![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)



